molecular formula C22H47NO5 B1606881 Triethanolamine palmitate CAS No. 49719-60-0

Triethanolamine palmitate

Cat. No.: B1606881
CAS No.: 49719-60-0
M. Wt: 405.6 g/mol
InChI Key: WYVGZXIHGGQSQN-UHFFFAOYSA-N
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Description

Triethanolamine palmitate is an ester formed from the reaction of triethanolamine and palmitic acid. It is commonly used in the formulation of cosmetics and personal care products due to its surfactant and emulsifying properties. This compound helps in stabilizing emulsions and improving the texture and consistency of various products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine palmitate is synthesized through the esterification of triethanolamine with palmitic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or hypophosphorous acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 160°C, under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the transesterification of methyl palmitate with triethanolamine. This process is catalyzed by a heterogeneous catalyst, such as calcium-aluminum hydrotalcite, which is more environmentally friendly compared to traditional homogeneous catalysts like sodium methoxide . The reaction is conducted at 170°C under vacuum conditions to achieve high conversion rates.

Chemical Reactions Analysis

Types of Reactions

Triethanolamine palmitate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of triethanolamine and palmitic acid.

    Oxidation: The hydroxyl groups in triethanolamine can be oxidized to form corresponding aldehydes or ketones.

    Substitution: The hydroxyl groups can participate in substitution reactions with other reagents, such as acyl chlorides, to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Hydrolysis: Triethanolamine and palmitic acid.

    Oxidation: Aldehydes or ketones derived from triethanolamine.

    Substitution: Various esters depending on the acylating agent used.

Scientific Research Applications

Triethanolamine palmitate has several applications in scientific research:

Mechanism of Action

Triethanolamine palmitate acts primarily as a surfactant and emulsifier. As a surfactant, it lowers the interfacial tension between different phases, such as oil and water, preventing separation and promoting the formation of stable emulsions. The hydroxyl groups in triethanolamine can form hydrogen bonds with water molecules, while the long hydrocarbon chain of palmitic acid interacts with oil phases, thus stabilizing the emulsion .

Comparison with Similar Compounds

Similar Compounds

    Diethanolamine palmitate: Similar in structure but contains two hydroxyl groups instead of three.

    Monoethanolamine palmitate: Contains only one hydroxyl group.

    Triethanolamine stearate: Similar structure but with stearic acid instead of palmitic acid.

Uniqueness

Triethanolamine palmitate is unique due to its three hydroxyl groups, which provide enhanced emulsifying properties compared to diethanolamine and monoethanolamine derivatives. Additionally, the use of palmitic acid gives it a specific hydrophobic character that is beneficial in stabilizing emulsions in various formulations .

Properties

CAS No.

49719-60-0

Molecular Formula

C22H47NO5

Molecular Weight

405.6 g/mol

IUPAC Name

hexadecanoate;tris(2-hydroxyethyl)azanium

InChI

InChI=1S/C16H32O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;8-4-1-7(2-5-9)3-6-10/h2-15H2,1H3,(H,17,18);8-10H,1-6H2

InChI Key

WYVGZXIHGGQSQN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].C(CO)[NH+](CCO)CCO

49719-60-0

Origin of Product

United States

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